5-Bromo-2-butoxy-1,3-dichlorobenzene
Description
5-Bromo-2-butoxy-1,3-dichlorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 5, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, and chlorine atoms at positions 1 and 3 . The butoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
5-bromo-2-butoxy-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBAFFOGJDIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291303 | |
| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242070-95-6 | |
| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene typically involves the bromination of 2-butoxy-1,3-dichlorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxy-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The butoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the butoxy group
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Dehalogenated compounds or modified butoxy derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-butoxy-1,3-dichlorobenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized benzene derivatives .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may also be used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxy-1,3-dichlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the butoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Key Observations :
- The butoxy group increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or isopropoxy).
- Nitro groups (in 5-Bromo-2-chloro-1,3-dinitrobenzene) reduce molecular weight but introduce strong electron-withdrawing effects .
Chemical Reactivity
- Electron-Donating vs. Withdrawing Groups: The butoxy group (-OCH₂CH₂CH₂CH₃) is electron-donating via resonance, activating the benzene ring toward electrophilic substitution at specific positions. This contrasts with nitro groups (-NO₂), which deactivate the ring and direct incoming electrophiles to meta positions . Methyl groups (-CH₃) exert a weak electron-donating inductive effect, offering moderate reactivity compared to halogens or alkoxy substituents .
- Stability: Chlorinated and brominated aromatic compounds are generally resistant to biodegradation due to strong C-Cl/Br bonds, as evidenced by studies on chlorophenols and dichlorobenzenes .
Environmental and Toxicological Profiles
- Persistence : Chlorinated aromatics exhibit strong sorption to soil organic matter, as demonstrated in competitive sorption studies involving 1,3-dichlorobenzene . The butoxy group’s hydrophobicity likely exacerbates this behavior, increasing environmental persistence.
- Toxicity: While direct toxicity data for the target compound is absent, chlorophenols and nitroaromatics are known for their ecotoxicological risks. Nitro groups, in particular, are associated with mutagenicity and carcinogenicity .
Biological Activity
5-Bromo-2-butoxy-1,3-dichlorobenzene (C10H11BrCl2O) is an organic compound with notable biological activity. This article delves into its biochemical properties, mechanisms of action, and effects on cellular systems, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with bromine, butoxy, and dichloro groups. Its molecular weight is approximately 298 g/mol, and it exhibits unique chemical properties due to the presence of these functional groups.
The biological activity of this compound is primarily mediated through:
- Electrophilic Aromatic Substitution : The compound interacts with aromatic systems via electrophilic substitution reactions, forming a positively charged benzenonium intermediate.
- Enzyme Interaction : It has been shown to bind to cytochrome P450 enzymes, which are critical for the metabolism of various substances in the body. This binding can lead to enzyme inhibition or activation, impacting metabolic pathways significantly .
Cellular Effects
The compound influences various cellular functions by modulating:
- Cell Signaling Pathways : It affects signaling molecules such as kinases and phosphatases, which are essential for cell communication and function.
- Gene Expression : Changes in gene expression patterns have been noted in response to exposure to this compound, indicating its potential role in altering cellular behavior.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Interaction | Binds with cytochrome P450 enzymes |
| Cell Signaling | Modulates kinase and phosphatase activity |
| Gene Expression | Alters expression profiles in treated cells |
| Toxicity | Exhibits dose-dependent toxicity in animal models |
Dosage Effects in Animal Models
Studies indicate that the effects of this compound vary significantly with dosage:
- Low Doses : Minimal effects observed.
- High Doses : Potential for toxicity affecting multiple organ systems has been documented. Threshold effects suggest a specific dosage range is necessary to elicit significant biological responses.
Metabolic Pathways
The compound participates in several metabolic pathways through its interaction with cytochrome P450 enzymes. These interactions can lead to:
- Altered Metabolism : Inhibition of metabolic processes for other compounds.
- Biotransformation : Conversion into more reactive or less toxic metabolites.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Toxicological Assessment : A study assessed the compound's impact on liver function in rats. Results indicated significant liver enzyme alterations at higher dosages, suggesting hepatotoxicity.
- Cell Culture Studies : In vitro studies demonstrated that exposure to varying concentrations led to differential effects on cell viability and proliferation rates.
Table 2: Case Study Results
| Study Type | Findings |
|---|---|
| Toxicology | Liver enzyme alterations at high doses |
| In Vitro Cell Culture | Differential effects on viability and proliferation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
